molecular formula C11H24N2O3 B6236882 tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate CAS No. 848419-01-2

tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate

Cat. No. B6236882
CAS RN: 848419-01-2
M. Wt: 232.3
InChI Key:
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Description

“tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate” is a chemical compound with the CAS Number: 228245-16-7 . It has a molecular weight of 190.24 . The compound is also known by its IUPAC name, tert-butyl 3-aminopropoxycarbamate . The physical form of this compound is oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H18N2O3/c1-8(2,3)13-7(11)10-12-6-4-5-9/h4-6,9H2,1-3H3,(H,10,11) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is an oil at room temperature . It has a molecular weight of 190.24 . It is typically stored at a temperature of 4°C .

Scientific Research Applications

Synthesis of Phosphatidyl Ethanolamines

This compound could potentially be used in the synthesis of phosphatidyl ethanolamines . Phosphatidyl ethanolamines are a class of phospholipids found in biological membranes. They are involved in a number of cellular processes, including membrane fusion, cell cycle progression, and apoptosis.

Synthesis of Ornithine

Ornithine is a non-proteinogenic amino acid that plays a role in the urea cycle. The compound could potentially be used in the synthesis of ornithine .

Synthesis of Piperidine Derivatives

Piperidine is a widely used building block in the synthesis of organic compounds. This compound could potentially be used in the synthesis of piperidine derivatives .

Synthesis of Sulfonamide Series

Sulfonamides are a group of compounds that have a wide range of applications, including the development of pharmaceuticals and dyes. This compound could potentially be used in the synthesis of sulfonamide series .

Synthesis of Functional Cationic Polymers

Functional cationic polymers have a wide range of applications, including water treatment, drug delivery, and gene delivery. This compound could potentially be used in the synthesis of functional cationic polymers .

Synthesis of Antimicrobial Agents

Antimicrobial agents are substances that kill or inhibit the growth of microorganisms. This compound could potentially be used in the synthesis of antimicrobial agents .

Safety and Hazards

The compound is associated with several hazard statements including H315, H318, and H335 . These codes correspond to specific hazards: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Target of Action

It is known that the compound is used as a protective group in organic synthesis , suggesting that its targets could be reactive functional groups in organic molecules.

Mode of Action

Tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate acts as a protective group for amine functionalities in organic synthesis . The Boc group (tert-butoxycarbonyl) in the compound prevents unwanted reactions from occurring at the amine site . This allows for selective reactions to occur at other functional groups present in the molecule.

Result of Action

As a protective group in organic synthesis, its primary effect is to prevent unwanted reactions at the amine site, allowing for the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate can be influenced by various environmental factors. For instance, the compound is soluble in chloroform and ethyl acetate , suggesting that its action and stability could be affected by the solvent environment. Furthermore, it should be stored in a dark place at 2-8°C to maintain its stability .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate involves the reaction of tert-butyl N-(chlorocarbonyl)carbamate with 3-aminopropylamine in the presence of a base to form the intermediate tert-butyl N-[3-(chlorocarbonyl)propyl]carbamate. This intermediate is then reacted with 3-aminopropyl alcohol in the presence of a base to yield the final product.", "Starting Materials": [ "tert-butyl N-(chlorocarbonyl)carbamate", "3-aminopropylamine", "3-aminopropyl alcohol", "base" ], "Reaction": [ "Step 1: tert-butyl N-(chlorocarbonyl)carbamate is dissolved in a suitable solvent and a base is added to the reaction mixture.", "Step 2: 3-aminopropylamine is added dropwise to the reaction mixture and the reaction is allowed to proceed at room temperature for a suitable period of time.", "Step 3: The intermediate tert-butyl N-[3-(chlorocarbonyl)propyl]carbamate is formed and is isolated by filtration or extraction.", "Step 4: The intermediate is dissolved in a suitable solvent and a base is added to the reaction mixture.", "Step 5: 3-aminopropyl alcohol is added dropwise to the reaction mixture and the reaction is allowed to proceed at room temperature for a suitable period of time.", "Step 6: The final product tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate is formed and is isolated by filtration or extraction." ] }

CAS RN

848419-01-2

Product Name

tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate

Molecular Formula

C11H24N2O3

Molecular Weight

232.3

Purity

95

Origin of Product

United States

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